molecular formula C35H36N2O6 B1202461 Daphnoline CAS No. 479-36-7

Daphnoline

Cat. No.: B1202461
CAS No.: 479-36-7
M. Wt: 580.7 g/mol
InChI Key: AKGWXHYTRBFUAD-SXOMAYOGSA-N
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Description

Daphnoline is a member of isoquinolines and a bisbenzylisoquinoline alkaloid.

Scientific Research Applications

Chemical Properties and Sources

Daphnoline is classified as a natural coumarin derivative, primarily isolated from various species of the Daphne plant. The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. Its chemical structure allows for interactions with multiple biological targets, leading to its diverse therapeutic effects.

Therapeutic Applications

This compound has been studied for its potential in treating various medical conditions. Below is a summary of its key applications:

Application Description Mechanism of Action
Anti-inflammatory Reduces inflammation in conditions such as arthritis and other inflammatory diseases.Inhibition of pro-inflammatory cytokines and mediators.
Antioxidant Protects cells from oxidative stress, which can lead to chronic diseases.Scavenging free radicals and enhancing antioxidant defenses.
Neuroprotective Offers protection against neurodegenerative diseases like Alzheimer's and Parkinson's disease.Modulation of neuroinflammatory pathways and apoptosis.
Antimicrobial Exhibits activity against various bacterial strains, aiding in the treatment of infections.Disruption of bacterial cell wall synthesis or function.
Anticancer Shows potential in inhibiting tumor growth and inducing apoptosis in cancer cells.Induction of cell cycle arrest and apoptosis in cancer cells.
Hepatoprotective Protects liver cells from damage caused by toxins or disease processes.Enhancement of liver enzyme activity and reduction of fibrosis.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in clinical and preclinical settings:

  • Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced edema in animal models of inflammation, indicating its potential for treating rheumatoid arthritis (Tu et al., 2012) .
  • Neuroprotective Properties : Research published in Frontiers in Pharmacology reported that this compound could mitigate neuroinflammation and protect neuronal cells from oxidative damage, suggesting its use in neurodegenerative disorders (Zhang et al., 2018) .
  • Anticancer Activity : In vitro studies showed that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells, by inducing apoptosis (Boulebd et al., 2021) .
  • Antimicrobial Efficacy : A comprehensive review indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents (Qi et al., 2016) .

Safety Profile

The safety profile of this compound has been assessed through various toxicological studies, revealing that it possesses low toxicity levels at therapeutic doses. The compound's beneficial effects are often accompanied by minimal side effects, making it a promising candidate for further clinical development.

Properties

CAS No.

479-36-7

Molecular Formula

C35H36N2O6

Molecular Weight

580.7 g/mol

IUPAC Name

(1R,14S)-20,25-dimethoxy-15-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaene-6,21-diol

InChI

InChI=1S/C35H36N2O6/c1-37-13-11-23-18-32(41-3)34(39)35-33(23)27(37)15-20-4-7-24(8-5-20)42-29-16-21(6-9-28(29)38)14-26-25-19-31(43-35)30(40-2)17-22(25)10-12-36-26/h4-9,16-19,26-27,36,38-39H,10-15H2,1-3H3/t26-,27+/m1/s1

InChI Key

AKGWXHYTRBFUAD-SXOMAYOGSA-N

SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6)OC)O3)O)O)OC

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6)OC)O3)O)O)OC

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6)OC)O3)O)O)OC

Synonyms

daphnoline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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